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Abstract
CDD-1845 is a novel, non-covalent, non-peptidic inhibitor of the Severe Acute Respiratory

Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral

replication cycle. This document provides a technical overview of the currently available

pharmacokinetic properties of CDD-1845, compiled from published preclinical studies. The

information presented herein is intended to support further research and development of this

compound as a potential therapeutic agent for COVID-19. All quantitative data is summarized

in structured tables, and detailed experimental methodologies are provided. Visual diagrams of

the relevant biological pathway and experimental workflows are included to facilitate

understanding.

Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a

cysteine protease essential for the processing of viral polyproteins into functional non-structural

proteins (NSPs). This process is a prerequisite for the assembly of the viral replication and

transcription complex. Due to its indispensable role in the viral life cycle and high conservation

among coronaviruses, Mpro is a prime target for antiviral drug development. CDD-1845 has

emerged from DNA-encoded chemical library (DECL) screening as a potent inhibitor of Mpro.

This guide focuses on the preclinical pharmacokinetic profile of CDD-1845.
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In Vivo Pharmacokinetics
The in vivo pharmacokinetic properties of CDD-1845 have been evaluated in mice. Following

intraperitoneal administration, the compound exhibits a half-life of approximately one hour.

Table 1: In Vivo Pharmacokinetic Parameters of CDD-1845 in Mice

Parameter Value Species Dose
Route of
Administration

Half-life (T½) 1.1 ± 0.3 h[1] Mouse (WT) 50 mg/kg Intraperitoneal

Further in vivo pharmacokinetic parameters such as Cmax, AUC, clearance, volume of

distribution, and bioavailability are not yet publicly available.

Experimental Protocol: Mouse Pharmacokinetic Study
Wild-type mice (n=4) were administered a single 50 mg/kg dose of CDD-1845 via

intraperitoneal injection. The compound was formulated in a solution of 0.5% (w/v) methyl

cellulose. Blood samples (approximately 20 µL) were collected from the tail vein at the

following time points: 0 (pre-dose), 5 minutes, 10 minutes, 0.25, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and

24 hours post-dose. Plasma was separated by centrifugation at 2000 x g for 5 minutes and

stored at -80 °C prior to analysis by LC-MS/MS to determine the concentration of CDD-1845.[1]

Diagram 1: Experimental Workflow for Mouse Pharmacokinetic Study
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Caption: Workflow for the in vivo pharmacokinetic study of CDD-1845 in mice.

In Vitro ADME Properties
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Comprehensive in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for

CDD-1845, such as plasma stability, metabolic stability in liver microsomes, and plasma protein

binding, are not yet publicly available. The following sections describe the general experimental

protocols for these standard assays.

Experimental Protocol: Plasma Stability Assay
A test compound is incubated with plasma from one or more species (e.g., mouse, human) at

37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). The reactions

are quenched, typically with a cold organic solvent like acetonitrile, which also serves to

precipitate plasma proteins. After centrifugation, the supernatant is analyzed by LC-MS/MS to

quantify the remaining parent compound. The percentage of the compound remaining at each

time point relative to the initial concentration is used to determine the in vitro half-life.

Experimental Protocol: Metabolic Stability Assay with
Liver Microsomes
The test compound is incubated with liver microsomes from one or more species in a

phosphate buffer at 37°C. The reaction is initiated by the addition of a co-factor, typically

NADPH. Aliquots are removed at several time points and the reaction is stopped by adding a

quenching solution. The samples are then processed, and the concentration of the parent

compound is determined by LC-MS/MS. The rate of disappearance of the compound is used to

calculate the in vitro half-life and intrinsic clearance.

Experimental Protocol: Plasma Protein Binding Assay
(Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma

proteins. The assay is typically performed in a device with two chambers separated by a semi-

permeable membrane. Plasma containing the test compound is placed in one chamber, and a

protein-free buffer is placed in the other. The system is incubated at 37°C until equilibrium is

reached, allowing the unbound drug to diffuse across the membrane. The concentrations of the

compound in both chambers are then measured by LC-MS/MS. The percentage of the

compound that is bound to plasma proteins is calculated from the difference in concentrations

between the two chambers.
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Mechanism of Action: Inhibition of SARS-CoV-2
Main Protease
CDD-1845 acts by inhibiting the SARS-CoV-2 main protease (Mpro). The viral genomic RNA is

translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these

polyproteins at multiple sites to release functional non-structural proteins (NSPs). These NSPs

are essential for forming the replication and transcription complex (RTC), which orchestrates

the synthesis of new viral RNA. By binding to the active site of Mpro, CDD-1845 blocks the

processing of the polyproteins, thereby preventing the formation of the RTC and halting viral

replication.

Diagram 2: SARS-CoV-2 Replication Pathway and Inhibition by CDD-1845
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Caption: Inhibition of the SARS-CoV-2 main protease by CDD-1845 disrupts the viral

replication cycle.

Conclusion
CDD-1845 is a promising early-stage inhibitor of the SARS-CoV-2 main protease. The initial in

vivo pharmacokinetic data in mice indicates a relatively short half-life. To further characterize its

potential as a therapeutic agent, a more comprehensive evaluation of its ADME properties is

required. This includes determining a full pharmacokinetic profile in multiple species and

conducting a suite of in vitro assays to assess its stability, permeability, and potential for drug-

drug interactions. The experimental protocols and pathway diagrams provided in this guide

offer a framework for these future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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